{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
The compound “{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a complex organic molecule. It contains a but-3-en-1-yl group, a pyrazol group, and a propyl(methyl)amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The but-3-en-1-yl group would contain a carbon chain with a double bond, the pyrazol group would contain a five-membered ring with two nitrogen atoms, and the propyl(methyl)amine group would contain a carbon chain with an amine functional group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For example, the double bond in the but-3-en-1-yl group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .Mechanism of Action
Target of Action
Amines are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the compound and its physicochemical properties.
Mode of Action
Amines generally act as bases, accepting protons from other molecules . They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and enzymatic catalysis .
Pharmacokinetics
Amines are generally well-absorbed due to their polarity and can be distributed throughout the body . They can be metabolized by various enzymes, including those in the liver, and excreted in the urine .
Result of Action
Amines can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine. These factors can include temperature, pH, and the presence of other molecules that can interact with the compound . Additionally, the compound’s stability can be affected by factors such as light, heat, and moisture .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1-but-3-enylpyrazol-4-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-8-14-10-11(9-13-14)6-5-7-12-2/h3,9-10,12H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSHFPGALJCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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